4-Fluoro-6-methoxy-indole-3-carboxyaldehyde structure and CAS number
The following technical guide details the structural identity, synthesis, and application of 4-Fluoro-6-methoxy-1H-indole-3-carbaldehyde . Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chem...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural identity, synthesis, and application of 4-Fluoro-6-methoxy-1H-indole-3-carbaldehyde .
Content Type: Technical Whitepaper | Version: 1.0
Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers.
Executive Summary
4-Fluoro-6-methoxy-indole-3-carboxaldehyde is a highly specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and receptor modulators. It combines the electronic richness of the indole core with the metabolic blocking capability of the C4-fluorine atom and the solubility-enhancing properties of the C6-methoxy group.
This guide addresses the structural characterization, the Vilsmeier-Haack synthetic route from its parent indole (CAS 1227573-64-9), and the critical handling protocols required for high-yield isolation.
Chemical Identity & Structural Specifications[1][2]
Unlike common mono-substituted indoles, this di-substituted scaffold is often a "make-on-demand" intermediate. Procurement strategies typically focus on the parent indole, which is then formylated in-house.
Property
Specification
Chemical Name
4-Fluoro-6-methoxy-1H-indole-3-carbaldehyde
Parent Core CAS
1227573-64-9 (Refers to 4-Fluoro-6-methoxyindole)
Target CAS
Not widely indexed (Synthesized from CAS 1227573-64-9)
Molecular Formula
C₁₀H₈FNO₂
Molecular Weight
193.17 g/mol
Appearance
Off-white to pale yellow solid (Predicted)
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1]
Structural Visualization
The diagram below illustrates the numbering scheme and electronic environment. The C4-Fluorine exerts an inductive withdrawing effect, while the C6-Methoxy acts as a resonance donor, creating a unique push-pull electronic system at the C3 reaction site.
Figure 1: Structural Logic of 4-Fluoro-6-methoxy-indole-3-carboxaldehyde.
Synthetic Methodology: The Vilsmeier-Haack Protocol
The most reliable route to this aldehyde is the Vilsmeier-Haack formylation of the parent 4-fluoro-6-methoxyindole. This reaction is highly regioselective for the C3 position due to the inherent nucleophilicity of the indole enamine system.
), Dimethylformamide (DMF)
Solvent: DMF (acts as both reagent and solvent)[1][2]
Step-by-Step Protocol
1. Preparation of Vilsmeier Reagent (Chloroiminium Ion)
Safety Note:
is corrosive and reacts violently with water. Perform in a fume hood under inert atmosphere ( or ).
Chill anhydrous DMF (5.0 equiv) to 0°C in a round-bottom flask.
Add
(1.2 equiv) dropwise over 15 minutes.
Observation: The solution will turn slightly yellow/orange as the Vilsmeier salt forms. Stir at 0°C for 30 minutes.
2. Formylation of the Indole
Dissolve 4-Fluoro-6-methoxyindole (1.0 equiv) in a minimum volume of anhydrous DMF.
Add the indole solution dropwise to the Vilsmeier reagent at 0°C.
Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes). The aldehyde is typically more polar than the starting indole.
Note: If conversion is sluggish due to the steric hindrance of the C4-fluorine, heat the reaction gently to 40–50°C.
3. Hydrolysis and Isolation
Pour the reaction mixture onto crushed ice/water containing sodium acetate or NaOH (2M) to neutralize the acid and hydrolyze the iminium intermediate.
Critical Step: Adjust pH to ~9–10 to ensure precipitation of the product.
Stir vigorously for 1 hour. The solid product should precipitate.
Filter the solid, wash with copious water, and dry under vacuum.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0→40% EtOAc in Hexanes).
Mechanism & Workflow Diagram
Figure 2: Vilsmeier-Haack Synthesis Workflow.
Analytical Characterization (Expected Data)
When validating the synthesized compound, the following spectral signatures confirm the correct substitution pattern.
Technique
Diagnostic Signal
Interpretation
¹H NMR (DMSO-d₆)
δ ~9.9 ppm (s, 1H)
Distinctive aldehyde proton (-CH O).
δ ~8.2 ppm (s, 1H)
Indole C2-H proton (deshielded by aldehyde).
δ ~12.0 ppm (br s, 1H)
Indole N-H proton.
δ ~3.8 ppm (s, 3H)
Methoxy group (-OCH ₃).
¹⁹F NMR
δ ~ -120 to -130 ppm
Single fluorine peak (often shows coupling to H5).
Mass Spectrometry
m/z 194.06 [M+H]⁺
Confirm molecular ion (ESI+ mode).
Why the C4-Fluorine Matters in NMR:
The Fluorine atom at C4 will show through-space or long-range coupling to the aldehyde proton in some conformers, potentially broadening the aldehyde singlet or appearing as a doublet with a small coupling constant (
).
Applications in Drug Discovery[5][6]
This specific scaffold is valuable for two primary reasons in medicinal chemistry:
Metabolic Stability (The Fluorine Effect): The C4 position of the indole ring is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (
bond strength: ~116 kcal/mol) blocks this metabolic soft spot, potentially extending the half-life () of the drug candidate.
Electronic Tuning: The C6-methoxy group is an electron-donating group (EDG). In kinase inhibitors (e.g., Sunitinib analogs), this electron density can enhance hydrogen bond acceptance at the pyrrole nitrogen or modify the pKa of the system to improve binding affinity in the ATP pocket.
Common Derivatives:
Schiff Bases: Condensation with anilines to form imines.
Knoevenagel Condensation: Reaction with malononitrile to form vinyl nitriles (Michael acceptors).
References
Vilsmeier-Haack Reaction Review: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[3] Comprehensive Organic Synthesis, 2, 777-794.
Indole Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming C3 electrophilic susceptibility).
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.
Biological Relevance of Fluorinated Methoxy Indoles: A Technical Guide
The following technical guide is structured to provide an advanced analysis of fluorinated methoxy indoles, moving beyond basic descriptions to explore the medicinal chemistry rationale, specific biological applications,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an advanced analysis of fluorinated methoxy indoles, moving beyond basic descriptions to explore the medicinal chemistry rationale, specific biological applications, and experimental validation of this privileged scaffold.
Executive Summary
The Fluorinated Methoxy Indole (FMI) scaffold represents a high-value structural motif in modern drug discovery, particularly within oncology and virology. This guide analyzes the synergistic interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on the indole core. This "push-pull" electronic modulation optimizes three critical drug parameters: metabolic stability (blocking CYP450 oxidation), binding affinity (via multipolar interactions), and lipophilicity (membrane permeability).
This document serves as a blueprint for researchers leveraging FMI scaffolds to target tubulin polymerization , kinase activity (VEGFR/PDGFR) , and viral replication .
Part 1: Chemical Rationale & Electronic Synergies
The "Push-Pull" Electronic Effect
The biological potency of FMIs stems from the orthogonal electronic effects of the substituents:
Methoxy Group (-OMe): A strong
-donor (resonance) and weak -acceptor. It increases electron density in the indole -system, enhancing cation- interactions with target proteins (e.g., Lysine residues in the Colchicine Binding Site of tubulin).
Fluorine Atom (-F): The most electronegative element, acting as a strong
-acceptor (inductive) but a weak -donor.
Medicinal Chemistry Impact:
Metabolic Blockade: Fluorine substitution at metabolically labile sites (e.g., C5, C6, or C7) prevents hydroxylation by Cytochrome P450 enzymes. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the position resistant to oxidative cleavage.
pKa Modulation: Fluorination adjacent to the indole nitrogen (N1) lowers the pKa, increasing the acidity of the N-H bond and potentially strengthening hydrogen bond donor capability.
Visualization of SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for a representative 2-aryl-6-methoxy-indole scaffold.
Figure 1: SAR Logic of Fluorinated Methoxy Indoles. Green nodes indicate activation/binding; Red nodes indicate blocking/inhibition mechanisms.
Part 2: Therapeutic Applications & Case Studies
Oncology: Tubulin Polymerization Inhibition
Fluorinated methoxy indoles are potent Microtubule Destabilizing Agents (MDAs) . They bind to the Colchicine Binding Site (CBS) on
-tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
Case Study Compound:OXi8006 Analogues (e.g., 7-fluoro-6-methoxy-2-arylindoles).
Mechanism: The methoxy group at C6 mimics the trimethoxyphenyl ring of colchicine, while a fluorine at C7 or C4 acts as a bioisostere for hydrogen, improving metabolic half-life without disrupting steric fit.
Kinase Inhibition (VEGFR/PDGFR)
In the context of angiogenesis, FMIs act as ATP-competitive inhibitors. The planar indole ring mimics the adenine moiety of ATP.
Relevance: 5-Fluoro-6-methoxy substitution patterns have been shown to maintain potency against VEGFR-2 while significantly reducing clearance rates compared to non-fluorinated analogs.
Part 3: Experimental Protocols
Synthesis of 6-Fluoro-5-Methoxy-Indole Derivative
Note: This protocol describes a general Fischer Indole Synthesis adapted for fluorinated substrates.
Hydrazone Formation: Dissolve the hydrazine and ketone in ethanol. Add catalytic acetic acid. Reflux for 2-4 hours. Monitor by TLC until the starting hydrazine is consumed.
Cyclization: Isolate the hydrazone intermediate. Suspend in PPA and heat to 100-110°C for 3 hours. Critical Step: Temperature control is vital to prevent defluorination or decomposition.
Quenching: Pour the reaction mixture onto crushed ice/water with vigorous stirring. Neutralize with saturated
to pH 7-8.
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
Objective: Quantify the inhibition of tubulin assembly by the FMI candidate.
Protocol:
Preparation: Prepare Porcine Brain Tubulin ( >99% pure) at 2 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) containing 1 mM GTP.
Incubation: Add test compound (dissolved in DMSO) to the tubulin solution at varying concentrations (0.1 - 10
M). Final DMSO concentration must be <1%.
Initiation: Transfer mixture to a pre-warmed (37°C) 96-well plate.
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.
Analysis: Plot Absorbance vs. Time. Calculate the
(rate of polymerization) and determine the relative to the vehicle control (DMSO) and positive control (Colchicine).
Microsomal Metabolic Stability Assay
Objective: Determine the intrinsic clearance (
) and half-life ().
Protocol:
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
Reaction Mix: Phosphate buffer (100 mM, pH 7.4), HLM, and Test Compound (1
M).
Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS) to stop reaction.
Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. Slope =
.
Part 4: Data Analysis & Visualization
Comparative Activity Table
The following table summarizes hypothetical data derived from literature trends for OXi8006 analogues, demonstrating the impact of fluorination.
Compound ID
R5 Substituent
R6 Substituent
Tubulin IC50 (M)
HLM (min)
LogP
Indole-H (Ref)
H
-OMe
1.2
15
2.8
FMI-A (Target)
F
-OMe
0.8
45
3.1
FMI-B
H
-OCF3
2.5
55
3.6
Colchicine
N/A
N/A
2.1
>60
1.3
Interpretation: FMI-A (Fluorine at C5/C7) retains or improves potency while significantly extending metabolic half-life compared to the non-fluorinated reference.
Pathway of Action Diagram
The following Graphviz diagram details the biological cascade triggered by FMI binding.
Figure 2: Mechanism of Action. The FMI compound binds free tubulin, inhibiting polymerization and triggering apoptotic cascades.
References
Wang, Z., et al. (2010). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent OXi8006. National Institutes of Health. Link
La Regina, G., et al. (2010). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression. Journal of Medicinal Chemistry. Link
Bhattarai, P., et al. (2026).[2] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link
Messaoudi, S., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Link
Ganesan, A., et al. (2012). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. PubMed. Link
The Versatile Scaffold: A Technical Guide to Indole-3-Carboxaldehyde Derivatives in Drug Discovery
Abstract The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Among its numerous derivatives, ind...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Among its numerous derivatives, indole-3-carboxaldehyde (I3A) has garnered significant attention as a versatile starting material for the synthesis of novel therapeutic agents. Its inherent reactivity at both the indole nitrogen and the aldehyde functional group provides a rich platform for chemical modification, enabling the development of derivatives with a broad spectrum of pharmacological activities.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of I3A derivatives. We will explore key classes of these compounds, providing field-proven insights into experimental design and detailed, reproducible protocols for their synthesis and bioactivity assessment.
The Indole-3-Carboxaldehyde Core: A Gateway to Chemical Diversity
Indole-3-carboxaldehyde's utility in drug discovery stems from the strategic placement of its functional groups. The aldehyde at the 3-position is a key electrophilic center, readily participating in a variety of condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.[1][4] Furthermore, the N-H proton of the indole ring can be substituted, allowing for further structural diversification.[5] These two reactive sites are the primary handles for medicinal chemists to craft a library of derivatives with tailored physicochemical and pharmacological properties.
The primary synthetic strategies revolve around:
Modification of the Aldehyde Group: This is the most common approach, involving reactions like Schiff base formation, Knoevenagel condensation, and Wittig reactions to introduce diverse functionalities.[3][6]
Substitution on the Indole Ring: The indole nucleus can be functionalized at various positions (e.g., N1, C5, C6) with alkyl, aryl, or halogen groups to modulate lipophilicity, electronic properties, and target engagement.[1][4]
Molecular Hybridization: This strategy involves combining the I3A scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities.[2]
The rationale behind these modifications is to systematically explore the chemical space around the I3A core to optimize interactions with biological targets and improve drug-like properties.
Synthetic Methodologies: Crafting the Derivatives
The synthesis of I3A derivatives is generally straightforward, often involving one or two-step reactions from commercially available starting materials. Below are detailed protocols for the synthesis of two major classes of I3A derivatives: Schiff bases and chalcones.
Experimental Protocol: Synthesis of an Indole-3-Carboxaldehyde Schiff Base Derivative
Schiff bases, characterized by the azomethine group (-C=N-), are a prominent class of I3A derivatives with well-documented antimicrobial and anticancer activities.[7] The formation of the imine bond is typically acid-catalyzed and proceeds readily.
Objective: To synthesize N-((1H-indol-3-yl)methylene)aniline.
Causality: The selection of aniline as the primary amine allows for the formation of a simple, yet representative, Schiff base. The use of glacial acetic acid as a catalyst is crucial to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its relatively low boiling point for easy removal.
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. The final product's identity and purity are confirmed by spectroscopic methods (¹H NMR, IR) and melting point determination.
Protocol:
Reactant Preparation: In a 100 mL round-bottom flask, dissolve indole-3-carboxaldehyde (1.45 g, 10 mmol) in 30 mL of absolute ethanol.
Addition of Amine: To the stirred solution, add aniline (0.93 g, 10 mmol).
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol.
Characterization: Dry the purified product under vacuum and determine its melting point. Characterize the structure using ¹H NMR and IR spectroscopy.
Experimental Protocol: Synthesis of an Indole-3-Carboxaldehyde Chalcone Derivative
Chalcones are α,β-unsaturated ketones that form a significant class of I3A derivatives with potent anticancer, anti-inflammatory, and antioxidant properties.[8] Their synthesis is typically achieved through a Claisen-Schmidt condensation reaction.
Objective: To synthesize (E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one.
Causality: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone. In this case, indole-3-carboxaldehyde reacts with acetophenone. A strong base like potassium hydroxide is used to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate ion which then attacks the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol addition product is facile due to the formation of a conjugated system.
Self-Validation: TLC is used to monitor the reaction. The final product's structure and purity are confirmed by spectroscopic analysis and melting point determination. The trans configuration of the double bond can be confirmed by the large coupling constant (typically >15 Hz) of the vinylic protons in the ¹H NMR spectrum.
Protocol:
Reactant Preparation: In a 250 mL round-bottom flask, dissolve indole-3-carboxaldehyde (1.45 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 50 mL of ethanol.
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of potassium hydroxide (20 mL, 10% w/v) with constant stirring.
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
Isolation: Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain pure chalcone.
Characterization: Determine the melting point and characterize the compound using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Biological Activities and Therapeutic Potential
I3A derivatives have demonstrated a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of I3A derivatives.[9] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of the breast, lung, liver, and colon.[10]
Mechanism of Action: The anticancer effects of I3A derivatives are often multi-faceted. Some derivatives, particularly thiosemicarbazones, are known to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis.[1] Others, like certain chalcones, can induce apoptosis by modulating key signaling pathways, such as the p53 and NF-κB pathways, and by inhibiting tubulin polymerization.
IC50 values are indicative and can vary based on experimental conditions.[9][10][11][12]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. I3A derivatives, particularly Schiff bases and thiosemicarbazones, have shown promising activity against a range of bacteria and fungi.[6][7][13]
Mechanism of Action: The antimicrobial mechanism of I3A derivatives is not fully elucidated but is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication.[14] The lipophilicity of the indole ring and the nature of the substituents on the derivative play a crucial role in their antimicrobial potency.
Quantitative Data on Antimicrobial Activity:
Derivative Class
Compound
Microorganism
MIC (µg/mL)
Schiff Base
N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine
Dickeya species
2000
Fusarium oxysporum
5000
Thiosemicarbazone
5-Bromoindole-3-carboxaldehyde thiosemicarbazone
Staphylococcus aureus
100
Bacillus subtilis
100
Semicarbazone
Indole-3-carbaldehyde semicarbazone
Staphylococcus aureus
100
Bacillus subtilis
100
MIC values can vary depending on the specific strain and testing methodology.[6][15]
Neuroprotective and Anti-inflammatory Activities
Recent studies have highlighted the potential of I3A and its derivatives in the treatment of neurodegenerative and inflammatory diseases.[16][17] These compounds can modulate key signaling pathways involved in oxidative stress and inflammation.
Mechanism of Action:
Aryl Hydrocarbon Receptor (AhR) Activation: I3A is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining intestinal homeostasis.[4][18] Activation of AhR by I3A derivatives can lead to the production of anti-inflammatory cytokines like IL-22.[19]
Nrf2-ARE Pathway Activation: Some indole derivatives have been shown to activate the Nrf2-antioxidant response element (ARE) pathway.[20] Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the expression of a battery of cytoprotective genes.
Caption: Nrf2-ARE Antioxidant Response Pathway and its Modulation by I3A Derivatives.
In Vitro Biological Evaluation: Standardized Protocols
To assess the therapeutic potential of newly synthesized I3A derivatives, standardized in vitro assays are essential. The following are detailed protocols for determining anticancer and antimicrobial activities.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an I3A derivative against a cancer cell line.
Causality: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A solubilization solution (e.g., DMSO) is used to dissolve the insoluble formazan crystals, and the absorbance of the resulting colored solution is measured.
Self-Validation: A positive control (a known anticancer drug) and a negative control (vehicle-treated cells) are included in each assay. A blank control (media and MTT without cells) is also used to subtract background absorbance. The linearity of the assay should be established by plating a range of cell densities.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the I3A derivative in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include vehicle-treated and untreated control wells.
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[21]
Objective: To determine the MIC of an I3A derivative against a specific bacterial strain.
Causality: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. Serial dilutions of the compound are challenged with a standardized inoculum of the test organism.
Self-Validation: A positive control (no antimicrobial agent) to confirm bacterial growth and a negative control (no bacteria) to ensure media sterility are included. A known antibiotic is also tested as a reference standard.
Protocol:
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the I3A derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Future Perspectives and Conclusion
Indole-3-carboxaldehyde and its derivatives represent a highly promising and versatile scaffold for the development of new therapeutic agents. The ease of their synthesis and the wide range of achievable biological activities continue to attract significant interest from the medicinal chemistry community. Future research will likely focus on:
Target Identification and Validation: Elucidating the specific molecular targets of the most potent I3A derivatives to better understand their mechanisms of action.
In Vivo Efficacy and Safety: Moving promising candidates from in vitro studies to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
Development of Drug Delivery Systems: Formulating I3A derivatives to improve their solubility, bioavailability, and targeted delivery.[18]
Expansion of Chemical Diversity: Exploring novel synthetic methodologies to create more complex and diverse libraries of I3A derivatives.
References
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ResearchGate. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
Bentham Science. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
Eureka Select. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
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ResearchGate. (n.d.). Synthesis of indole‐3‐carboxaldehyde based amide derivatives.
BenchChem. (2025). A Comparative Analysis of the Biological Activities of Indole-3-Carboxaldehyde and its Derivatives.
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National Center for Biotechnology Information. (n.d.). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Retrieved from [Link]
Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
BenchChem. (2025). Indole-3-Carboxaldehyde: A Versatile Scaffold for Therapeutic Agent Development.
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National Center for Biotechnology Information. (n.d.). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Retrieved from [Link]
National Center for Biotechnology Information. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Retrieved from [Link]
National Center for Biotechnology Information. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Retrieved from [Link]
The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved from [Link]
MDPI. (2025). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Retrieved from [Link]
ResearchGate. (n.d.). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives.
Hilaris Publisher. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Retrieved from [Link]
Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Retrieved from [Link]
ResearchGate. (n.d.). Indole derivatives as dual-effective agents for the treatment of neurodegenerative diseases: Synthesis, biological evaluation, and molecular modeling studies.
National Center for Biotechnology Information. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Retrieved from [Link]
Frontiers. (n.d.). Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets. Retrieved from [Link]
National Center for Biotechnology Information. (2024). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. Retrieved from [Link]
MDPI. (2023). The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. Retrieved from [Link]
National Center for Biotechnology Information. (2024). Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. Retrieved from [Link]
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Whitepaper: The Strategic Role of Fluorine Substitution in Modulating Indole Bioactivity
A Technical Guide for Drug Development Professionals Abstract The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products and blockbuster pharmaceuticals.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Drug Development Professionals
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products and blockbuster pharmaceuticals.[1][2] Parallel to its prevalence has been the rise of fluorine as a "magic bullet" in drug design, with fluorinated compounds now accounting for over 20% of all marketed pharmaceuticals.[3][4] This guide provides an in-depth technical analysis of the synergistic intersection of these two domains: the strategic incorporation of fluorine into the indole nucleus. We will dissect the profound and often nuanced effects of fluorination on the physicochemical properties, pharmacokinetics (ADME), and pharmacodynamics of indole-based compounds. By moving beyond simplistic rules and exploring the underlying physical organic chemistry, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the full potential of fluorine to create safer, more effective indole-based therapeutics.
Introduction: The Privileged Indole and the Transformative Power of Fluorine
The indole ring system is a quintessential "privileged scaffold" in drug discovery. Its unique electronic structure, ability to participate in hydrogen bonding, and appropriate balance of hydrophobicity and rigidity allow it to interact with a wide array of biological targets. From the neurotransmitter serotonin to the anti-cancer agent vincristine, nature and chemists alike have leveraged the indole core to achieve potent biological activity.[1]
However, unmodified scaffolds often present challenges in drug development, including metabolic instability, poor bioavailability, and off-target effects. This is where the strategic introduction of fluorine has become an indispensable tool.[5][6] The substitution of a single hydrogen atom with fluorine—an element with a van der Waals radius only slightly larger (1.47 Å vs. 1.20 Å)—can dramatically alter a molecule's properties in a predictable yet powerful manner.[7] This guide explores the causality behind these changes, providing the foundational knowledge required for the rational design of next-generation fluorinated indole therapeutics.
Chapter 1: The Fundamental Physicochemical Impact of Fluorination
The introduction of fluorine to an indole ring initiates a cascade of changes in its fundamental physicochemical properties. Understanding these effects is critical to predicting the downstream impact on biological performance.
Electronic Perturbations: pKa and Reactivity
As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect through the C-F bond.[7][8] This fundamentally alters the electron distribution across the indole scaffold and any associated side chains.
Basicity (pKa) Modulation: For indoles with basic amine side chains (a common motif in CNS and receptor-targeted agents), fluorine substitution can significantly lower the pKa of the amine.[9][10] By reducing basicity, fluorine increases the population of the neutral, un-ionized form of the drug at physiological pH. This is a crucial tactic for enhancing membrane permeability and, consequently, oral absorption and blood-brain barrier penetration, as the neutral form more readily crosses lipid bilayers.[7] For example, fluorination of piperidine or piperazine side chains attached to an indole core has been used to improve pharmacokinetic profiles by reducing the pKa of the basic nitrogen.[7]
Aromatic Ring Deactivation: The electron-withdrawing nature of fluorine reduces the electron density of the indole's π-system. This deactivation makes the ring less susceptible to electrophilic attack, a key mechanism in oxidative metabolism by cytochrome P450 enzymes.[11][12] This electronic "shielding" is a primary reason for the enhanced metabolic stability discussed in Chapter 2.
The Context-Dependent Nature of Lipophilicity (LogP)
A common misconception is that fluorination invariably increases lipophilicity. The reality is more complex and highly dependent on the molecular context.
H to F Substitution: Replacing a hydrogen atom with fluorine on the aromatic indole core generally leads to a small increase in lipophilicity (ΔLogP ≈ +0.1 to +0.25).
OH/OCH₃ to F Substitution: In contrast, the bioisosteric replacement of a hydroxyl or methoxy group with fluorine typically causes a significant decrease in lipophilicity. This is because the loss of the oxygen's hydrogen-bonding capability has a greater impact on partitioning than the addition of the fluorine atom.[13][14][15]
Fluorinated Moieties: The introduction of larger fluorinated groups, such as trifluoromethyl (-CF₃), dramatically increases lipophilicity, far more than a methyl or chloro group, which can significantly enhance membrane partitioning and hydrophobic interactions with a target protein.[16]
The following table summarizes the general effects of fluorination on LogP, a critical parameter for predicting a drug's ADME properties.
Substitution Type
Position on Indole
Typical ΔLogP
Rationale
H → F
Benzene Ring (e.g., C5)
+0.1 to +0.25
C-F bond is more lipophilic than C-H.
H → CF₃
Benzene Ring (e.g., C5)
+0.8 to +1.0
-CF₃ group is highly lipophilic.
OH → F
Benzene Ring (e.g., C5)
-0.5 to -1.0
Loss of H-bond donor capability outweighs fluorine's lipophilicity.
OCH₃ → F
Benzene Ring (e.g., C5)
-0.1 to +0.1
Smaller effect, as the H-bond acceptor is lost but a methyl group is also removed.[14]
Stereoelectronic and Conformational Control
Fluorine's unique properties can be exploited to control the three-dimensional shape of a molecule, locking it into a more biologically active conformation.
Minimal Steric Impact: Its small size allows fluorine to replace hydrogen without creating significant steric hindrance, preserving the overall binding mode of the parent molecule.[7]
Conformational Gauche Effects: The C-F bond dipole can engage in stabilizing gauche interactions with other parts of the molecule, influencing the conformational preference of flexible side chains.[17] This can pre-organize the ligand for optimal binding to its target receptor, reducing the entropic penalty of binding and increasing affinity.
Caption: Fluorine substitution can restrict bond rotation, favoring a specific bioactive conformation.
Chapter 2: Pharmacokinetic Consequences of Indole Fluorination (ADME)
Strategic fluorination is a powerful tool for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, turning a potent but flawed molecule into a viable therapeutic.
Engineering Metabolic Stability
Perhaps the most celebrated application of fluorine in drug design is its ability to block metabolic soft spots.[3][9] The indole ring, particularly at the C5, C6, and C7 positions, is prone to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism and clearance.
Mechanism of Protection: Replacing a metabolically labile C-H bond with a robust C-F bond physically blocks this metabolic pathway. The C-F bond is significantly stronger (bond dissociation energy ~110-126 kcal/mol) than a C-H bond (~105-113 kcal/mol), making it much more difficult for CYP enzymes to abstract a hydrogen atom or perform an oxidative insertion.[11] Critically, the electron-withdrawing effect of fluorine also deactivates the ring, making it a less favorable substrate for the enzyme in the first place.[12][18]
Caption: Fluorination at a metabolically labile position blocks CYP450 oxidation, enhancing drug stability.
Enhancing Bioavailability and CNS Penetration
As discussed in Chapter 1, fluorine's ability to modulate pKa and lipophilicity directly translates to improved absorption and distribution profiles.[5]
Oral Bioavailability: By lowering the pKa of basic centers, fluorination increases the fraction of the neutral species, which is more readily absorbed across the gut wall.[7]
Blood-Brain Barrier (BBB) Penetration: For central nervous system (CNS) drugs, achieving sufficient brain exposure is paramount. Fluorination is a key strategy to enhance BBB penetration by increasing lipophilicity (e.g., with a -CF₃ group) and reducing the potential for efflux by transporters like P-glycoprotein (Pgp).[16]
The "Dark Side": Potential Metabolic Liabilities
While often used to enhance stability, certain fluorinated motifs can be metabolically unstable and lead to the release of fluoride ions or the formation of reactive metabolites.[19]
Defluorination of Fluoroalkyl Groups: Monofluoromethyl (-CH₂F) and difluoromethyl (-CHF₂) groups, particularly when adjacent to a heteroatom like the indole nitrogen, can be susceptible to metabolic oxidation. This can generate unstable intermediates that eliminate fluoride.[19]
Mechanism-Based Inactivation: In some cases, metabolism can create a nearby functional group that triggers the elimination of fluoride, forming a reactive Michael acceptor that can covalently modify proteins.[19] Medicinal chemists must be vigilant for these potential liabilities when designing drugs with such motifs.
Beyond pharmacokinetics, fluorine can directly influence how a drug binds to its target, often leading to significant gains in potency and selectivity.
Enhancing Binding Affinity through Novel Interactions
Fluorine participates in a range of subtle but impactful non-covalent interactions within a protein's active site.
Hydrogen Bonding: While a controversial topic, there is substantial crystallographic and computational evidence that covalently bound fluorine can act as a weak hydrogen bond acceptor (e.g., in C-F···H-N interactions).[7][20][21] Though weaker than conventional hydrogen bonds, these interactions can contribute favorably to binding affinity, especially when optimal geometry is achieved.
Orthogonal Multipolar Interactions: A key interaction is the favorable alignment of the C-F bond dipole with the positive end of the dipole of a protein backbone carbonyl group (C-F···C=O).[7][22] This interaction is geometrically distinct from a classical hydrogen bond and can provide a significant boost in binding energy.
Hydrophobic and Fluorophilic Pockets: Fluorinated groups can enhance binding through favorable interactions in hydrophobic pockets of a protein. Some proteins even exhibit "fluorophilic" pockets where the inclusion of fluorine is particularly favorable.[22][23]
Caption: Key interactions of a fluorinated indole within a protein active site.
Case Studies: Fluorinated Indoles in Modern Medicine
The successful application of these principles is evident in numerous approved drugs and clinical candidates.
Drug/Candidate Class
Fluorine Position/Motif
Key Contribution(s) of Fluorine
Therapeutic Area
HIV-1 NNRTIs
C4 or C5 on Indole
~50-fold increase in potency over non-fluorinated analog.[4]
Extraordinary increase in potency compared to non-fluorinated parent compound.[4]
Neurology (Alzheimer's)
Anti-cancer Agents
Pyridyl-substituted Indoles
Increased hydrophobicity to aid penetration into hydrophobic protein pockets.[23]
Oncology
These examples underscore that the strategic placement of fluorine is not an afterthought but a central design element that can unlock dramatic improvements in a drug's overall profile.[5][22]
The rational design of fluorinated indoles must be paired with robust synthetic methods and reliable assays to validate the intended improvements.
Key Synthetic Methodologies
The synthesis of fluorinated indoles can be approached in several ways, with the choice depending on the desired position of fluorination and the complexity of the molecule.
Late-Stage Electrophilic Fluorination: Reagents like Selectfluor® allow for the direct fluorination of an existing indole core, often at the C3 position. This is valuable for rapidly creating analogs from a common intermediate.[24]
Nucleophilic Fluorination: Methods using fluoride sources (e.g., KF, CsF) are used to displace leaving groups, often in the synthesis of fluorinated side chains or precursors.[5]
Building Block Approach: This common strategy involves starting the indole synthesis (e.g., via a Fischer or Bartoli indole synthesis) with an already fluorinated precursor, such as a fluoroaniline or fluorophenylhydrazine. This provides unambiguous control over the position of fluorination on the benzene portion of the indole.[1][25]
Experimental Protocol: In Vitro Metabolic Stability Assessment
To validate the hypothesis that fluorination blocks a metabolic soft spot, an in vitro assay using human liver microsomes (HLM) is the industry standard.
Objective: To determine the rate of metabolic clearance of a test compound in the presence of liver enzymes.
Methodology: HLM Stability Assay
Preparation:
Thaw pooled Human Liver Microsomes (HLM) on ice.
Prepare a 1 M potassium phosphate buffer (pH 7.4).
Prepare a 10 mM stock solution of the test compound (and a non-fluorinated control) in DMSO.
Prepare an NADPH regenerating system solution (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).
Incubation (Time Point Analysis):
In a 96-well plate, combine the phosphate buffer, HLM (final concentration ~0.5 mg/mL), and test compound (final concentration ~1 µM).
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This starts the clock (t=0).
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound).
Analysis:
Centrifuge the quenched plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
Analyze the concentration of the remaining parent compound at each time point using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Data Interpretation:
Plot the natural log of the percentage of compound remaining versus time.
The slope of the line equals the elimination rate constant (k).
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k . A longer half-life indicates greater metabolic stability.
Use a High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.
Prepare a mobile phase gradient system (e.g., Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid).
Calibration:
Select a set of 5-7 standard compounds with known LogP/LogD values that span a wide range.
Inject each standard individually and record its retention time (t_R).
Create a calibration curve by plotting the known LogP/LogD values of the standards against their measured retention times.
Sample Analysis:
Prepare a solution of the fluorinated indole test compound in a suitable solvent.
Inject the test compound into the HPLC system under the same conditions used for the standards.
Measure the retention time (t_R) of the test compound.
Calculation:
Using the linear regression equation from the calibration curve, calculate the LogD of the test compound from its retention time.
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a mature, validated, and powerful strategy in medicinal chemistry for optimizing the therapeutic potential of the indole scaffold. By leveraging its unique electronic, steric, and metabolic-blocking properties, drug designers can systematically address common liabilities such as poor metabolic stability and low bioavailability. The effects, however, are not universally positive and require a nuanced, context-dependent application.[7][27]
The future of this field lies in the continued rational application of these principles and the expansion of the fluorination toolkit.[28] The development of novel reagents for late-stage fluorination will enable more rapid and diverse exploration of structure-activity relationships. Furthermore, the investigation of less common but promising fluorinated motifs, such as difluoromethyl (-CHF₂) and trifluoromethoxy (-OCF₃) groups, will undoubtedly unlock new ways to modulate bioactivity and fine-tune drug properties, ensuring that fluorinated indoles remain at the forefront of drug discovery for years to come.[10]
References
Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
Prasanna, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3843-3854.
LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.
Pattison, G., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10186-10197.
AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
Pattison, G., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10186-10197.
Banks, R. E., et al. (2000). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Journal of Fluorine Chemistry, 101(1), 3-15.
Takeuchi, Y., et al. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642.
Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(1), 33-47.
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed.
Wikipedia. (n.d.). Biological aspects of fluorine.
Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.
Berger, F., et al. (2022). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. International Journal of Molecular Sciences, 23(3), 1735.
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
Pattison, G., et al. (2021).
S. Kovalevskoy Str. (2018). Fluorine-containing indoles. Daneshyari.
Cruciani, G., et al. (2005). Hydrogen Bonding Interactions of Covalently Bonded Fluorine Atoms: From Crystallographic Data to a New Angular Function in the GRID Force Field. Journal of Medicinal Chemistry, 48(22), 6970-6979.
Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
S. Kovalevskoy Str. (2018). Fluorine-containing indoles: Synthesis and biological activity.
Hodges, J. A., et al. (2016). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 59(21), 9675-9691.
Wang, J., & Wang, B. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 996-1000.
El-Damasy, A. K., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(5), 521-546.
Ojima, I., et al. (2023).
Altman, R. A., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(1), 27-52.
Royal Society of Chemistry. (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs.
Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Elsevier.
spectroscopic data for substituted indole-3-carboxaldehydes
An In-depth Technical Guide to the Spectroscopic Data of Substituted Indole-3-Carboxaldehydes This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Spectroscopic Data of Substituted Indole-3-Carboxaldehydes
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core spectroscopic techniques used to characterize substituted indole-3-carboxaldehydes. This class of molecules serves as a vital scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. Accurate structural elucidation and purity assessment are paramount, and a thorough understanding of their spectroscopic signatures is essential for advancing research and development.
This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. It is designed to be a field-ready reference for interpreting spectra and designing analytical workflows.
The Central Role of Spectroscopy in Indole Chemistry
Indole-3-carboxaldehydes are foundational building blocks for a vast array of biologically active compounds. Their synthesis, often achieved through methods like the Vilsmeier-Haack reaction, requires rigorous characterization to confirm the desired structure and rule out isomeric impurities.[1][2] Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular framework, confirm the presence of key functional groups, and deduce the substitution patterns on the indole ring. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy forms a self-validating system for unambiguous structural assignment.
Caption: Common EI-MS fragmentation pathways for the parent compound.
Table 4: Key Mass Spectrometry Data for Unsubstituted Indole-3-Carboxaldehyde (C₉H₇NO)
UV-Vis spectroscopy provides information about the electronic structure of the molecule. The indole ring is a strong chromophore, and its conjugation with the aldehyde group leads to characteristic absorption bands.
Causality Behind Absorption: The spectrum is dominated by π → π* transitions within the conjugated indole system. The attachment of the carbonyl group at the C3 position extends this conjugation, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole. The exact position of the λmax is sensitive to both the solvent polarity and the electronic nature of any substituents on the indole ring.
Table 5: UV-Vis Absorption Data for Indole-3-Carboxaldehyde
Adherence to standardized protocols is critical for obtaining high-quality, reproducible data.
Protocol 1: NMR Sample Preparation and Acquisition
Sample Preparation: Dissolve 5-10 mg of the purified, dry substituted indole-3-carboxaldehyde in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
[1][4]2. Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS, 0.0 ppm).
Transfer: Filter the solution into a 5 mm NMR tube to a height of ~4-5 cm.
Acquisition: Place the tube in the NMR spectrometer. Acquire ¹H and ¹³C spectra using standard acquisition parameters. For ¹³C, a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
Protocol 2: IR Spectroscopy (ATR Method)
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.
Sample Application: Place a small amount of the solid, dry sample directly onto the ATR crystal.
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Protocol 3: Mass Spectrometry (LC-MS/ESI Method)
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with reverse-phase chromatography (e.g., methanol or acetonitrile/water mixture).
Chromatography: Inject the sample onto an LC system (e.g., using a C18 column) to separate the compound of interest from any impurities.
Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer. Set the instrument to either positive or negative ion mode to detect [M+H]⁺ or [M-H]⁻, respectively.
Data Acquisition: Acquire mass spectra across a relevant m/z range. For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
References
PubChem. (n.d.). Indole-3-Carboxaldehyde | C9H7NO. National Center for Biotechnology Information. Retrieved from [Link]
Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). American Chemical Society. Retrieved from [Link]
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Retrieved from [Link]
Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 19(2), 318-324. Retrieved from [Link]
Singh, B., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(9), 1213-1219. Retrieved from [Link]
Carrasco, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry. Retrieved from [Link]
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. Retrieved from [Link]
Carrasco, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. Retrieved from [Link]
NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
ResearchGate. (n.d.). The UV spectra of indole-3-carboxaldehyde and HPLC profile of MECO. Retrieved from [Link]
ResearchGate. (2015). IR Spectral Studies of Indole-3-Carboxaldehyde with Copper II Complex. Retrieved from [Link]
ResearchGate. (n.d.). UV−visible absorption spectra of indole-3-acetaldehyde.... Retrieved from [Link]
MassBank. (2010). Indoles and derivatives. Retrieved from [Link]
Palladino, P., et al. (2024). A novel spectrophotometric method for indole-3-carbaldehyde determination in cabbage. Food Chemistry Advances. Retrieved from [Link]
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Technical Guide: Solubility and Stability of 4-Fluoro-6-methoxy-indole-3-carboxyaldehyde
Part 1: Executive Summary 4-Fluoro-6-methoxy-indole-3-carboxyaldehyde (C₁₀H₈FNO₂) is a specialized heterocyclic intermediate, primarily utilized in the synthesis of pharmaceutical candidates targeting the aryl hydrocarbo...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
4-Fluoro-6-methoxy-indole-3-carboxyaldehyde (C₁₀H₈FNO₂) is a specialized heterocyclic intermediate, primarily utilized in the synthesis of pharmaceutical candidates targeting the aryl hydrocarbon receptor (AhR) or as a scaffold for kinase inhibitors. Its structural duality—combining an electron-withdrawing fluorine at C4 and an electron-donating methoxy group at C6—creates a unique electronic push-pull system across the indole core.[1]
This guide addresses the critical physicochemical challenges associated with this molecule: poor aqueous solubility and susceptibility to oxidative degradation .[1][2] The protocols herein are designed to ensure data integrity during pre-clinical development and assay validation.
Part 2: Physicochemical Profile[3]
Understanding the molecular architecture is the first step to mastering solubility and stability.[1] The fluorine atom at C4 increases lipophilicity and metabolic stability, while the C6-methoxy group activates the ring, potentially increasing sensitivity to photo-oxidation.
To avoid precipitation ("crashing out") upon dilution into aqueous media:
Prepare Stock: Dissolve the compound in anhydrous DMSO to a concentration of 10–20 mM. Sonicate for 60 seconds to ensure complete dissolution of micro-crystals.
Intermediate Dilution: If a high final concentration is needed, dilute the DMSO stock 1:10 into a surfactant-containing buffer (e.g., PBS + 0.05% Tween-80) rather than pure saline.[1]
Final Addition: Add the intermediate solution to the assay plate. Ensure final DMSO concentration is <1% to prevent cytotoxicity.[1]
Part 4: Stability & Degradation Mechanisms[1]
The C3-aldehyde group is the primary locus of instability.[1] While the indole ring is aromatic, the electron-rich nature of the 6-methoxy substituent sensitizes the molecule to oxidation.
Primary Degradation Pathways[1][2]
Oxidation (Autoxidation): The aldehyde (-CHO) readily oxidizes to the corresponding carboxylic acid (4-Fluoro-6-methoxy-indole-3-carboxylic acid) upon exposure to air, especially in solution.[1]
Photolytic Degradation: Indoles are notorious for turning brown/tan under light.[1][2] This is due to the formation of radical cations and subsequent polymerization or quinone-imine formation.[1]
Schiff Base Formation: In the presence of primary amines (e.g., Tris buffer, amino acids), the aldehyde will reversibly form imines (Schiff bases), altering bioactivity.[1][2]
Visualization of Degradation Logic
Caption: Primary degradation vectors. Oxidation to carboxylic acid is the dominant risk in solution.[1]
Part 5: Experimental Protocols
Protocol: Saturation Solubility Determination
Objective: To determine the thermodynamic solubility in a specific vehicle.
Preparation: Add excess solid compound (~5 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4) in a 2 mL HPLC vial.
Equilibration: Cap tightly. Shake or stir at constant temperature (25°C) for 24 hours.
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Note: Discard the first 100 µL of filtrate to account for filter adsorption.[1]
Quantification: Analyze the filtrate via HPLC-UV (detection at 254 nm or 280 nm) against a standard curve prepared in DMSO.
Protocol: Stability-Indicating HPLC Method
Objective: To separate the parent aldehyde from its carboxylic acid degradant.
Displaces oxygen to prevent aldehyde acid oxidation.[1][2]
Container
Amber Glass Vial
Blocks UV/Vis light to prevent photo-induced browning.[1][2]
Solution Life
< 24 Hours
In DMSO, stability is good.[1][2] In aqueous buffer, use immediately.
Part 7: Workflow Visualization
Caption: Recommended handling workflow from storage to experimental application.
Part 8: References
Cayman Chemical. Indole-3-carboxaldehyde Product Information. (General solubility data for the parent scaffold). Link
PubChem. Indole-3-carboxaldehyde Compound Summary. (Physicochemical property database).[1][2][3] Link
Stutz, R. E. "Enzymatic Formation of Indole-3-Carboxaldehyde from Indole-3-Acetic Acid."[1][4] Plant Physiology, vol. 33, no.[1][2][4] 3, 1958, pp. 207–212.[1][2][4] (foundational reactivity of the aldehyde group).[1][2] Link
ChemicalBook. 4-Fluoro-1H-indole-3-carbaldehyde Properties. (Analog specific data). Link
Sigma-Aldrich. 4-Methoxyindole-3-carboxaldehyde Safety Data Sheet. (Handling and stability data for the methoxy analog). Link
The Strategic Incorporation of Fluorine in Indole Scaffolds: Therapeutic Targets & Medicinal Chemistry
The following technical guide details the therapeutic potential, medicinal chemistry rationale, and experimental validation of fluorinated indole scaffolds in drug discovery. Executive Summary: The "Fluorine Effect" in I...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the therapeutic potential, medicinal chemistry rationale, and experimental validation of fluorinated indole scaffolds in drug discovery.
Executive Summary: The "Fluorine Effect" in Indole Therapeutics
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for over 500 naturally occurring alkaloids and dozens of FDA-approved therapeutics. However, the native indole ring suffers from specific liabilities: rapid oxidative metabolism at the C5/C6 positions and poor membrane permeability due to high polarity.
Fluorination —the strategic replacement of hydrogen with fluorine—has emerged as the most reliable method to overcome these barriers without altering the steric footprint of the molecule. This guide analyzes how fluorinated indoles are currently revolutionizing three therapeutic areas: Oncology (Kinase & IDO1 inhibitors) , CNS Disorders (5-HT/Melatonin modulation) , and Infectious Diseases (HIV-1 inhibition) .[1]
Mechanistic Rationale: Why Fluorinate the Indole?
The C–F bond is the strongest single bond in organic chemistry (
116 kcal/mol). Its incorporation into the indole bicyclic system imparts three critical physicochemical changes:
Metabolic Blocking: The high bond strength renders the C–F bond resistant to Cytochrome P450 (CYP450) oxidative attack. Fluorination at C5 or C6—the "metabolic soft spots"—significantly extends in vivo half-life (
Electronic Modulation: Fluorine is the most electronegative element (3.98 Pauling scale). Substituting it at C4 or C7 pulls electron density from the pyrrole nitrogen, lowering the
of the N-H bond. This increases hydrogen bond donor (HBD) acidity, potentially strengthening interactions with target protein residues (e.g., the hinge region of kinases).
Lipophilicity (
): Fluorination typically increases lipophilicity, facilitating blood-brain barrier (BBB) penetration, which is critical for CNS targets.[1]
Visualization: The "Fluorine Walk" Optimization Strategy
The following diagram illustrates the specific medicinal chemistry effects of fluorinating different positions on the indole ring.
Figure 1: The "Fluorine Walk" strategy. Medicinal chemists systematically substitute F at C4-C7 to optimize metabolic stability (C5) and binding affinity (C4/C6).[1][2]
Sunitinib represents the gold standard of fluorinated indole utility. Its core structure features a 5-fluoroindolin-2-one .[1][2]
Role of Fluorine: The fluorine atom at the C5 position of the oxindole core serves a dual purpose:
Metabolic Stability: It blocks the primary site of hydroxylation, preventing rapid clearance.
Binding Affinity: It modulates the electron density of the oxindole system, enhancing the hydrogen bonding interaction with the hinge region of the kinase ATP-binding pocket.
IDO1 catalyzes the rate-limiting step of tryptophan catabolism.[2] Tumors overexpress IDO1 to deplete tryptophan and suppress T-cell activity.[1][2]
Strategy: Since the natural substrate is L-Tryptophan (an indole), inhibitors often retain the indole core.[1]
Fluorination: Recent SAR studies demonstrate that 5-chloro-4-fluoro-1H-indole derivatives exhibit superior potency.[1][2] The fluorine at C4 alters the electron density of the indole NH, making it a better H-bond donor to Ser167 in the IDO1 active site [1].
C. CNS Disorders: Serotonin (5-HT) & Melatonin Receptors
5-HT2A: 6-fluoroindoles are often used as bioisosteres for 5-hydroxyindoles (serotonin).[1][2] The fluorine atom mimics the size and polarity of the hydroxyl group but cannot be conjugated (glucuronidated), thus increasing brain residence time.
Melatonin: Replacing the 5-methoxy group of melatonin with a fluorine atom (5-fluoro-N-acetyltryptamine) retains receptor affinity (
in low nM range) while eliminating the metabolic liability of O-demethylation [2].[1][2]
(Requires further fluorination or structural modification).[1]
Pathway Visualization: VEGFR2 Inhibition by Sunitinib[1]
The following diagram illustrates the downstream effects of blocking the VEGFR2 receptor with a fluorinated indole inhibitor like Sunitinib.
Figure 2: Mechanism of Action.[1][2] Sunitinib (black node) competitively inhibits the ATP-binding site of VEGFR2, halting the PI3K/AKT and RAS/RAF cascades that drive tumor angiogenesis.[1]
References
National Institutes of Health (NIH). (2025). Recent progress in therapeutic applications of fluorinated five-membered heterocycles. PubMed Central. Retrieved from [Link]
PubChem. (2025). Sunitinib Compound Summary. National Library of Medicine. Retrieved from [Link][1]
American Chemical Society (ACS). (2025).[1] Concise and Scalable Radiosynthesis of (+)-[18F]MDL100907 as a Serotonin 5-HT2A Receptor Antagonist. ACS Chemical Neuroscience. Retrieved from [Link][1]
MDPI. (2025). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.[1][2] Molecules. Retrieved from [Link][1]
ResearchGate. (2025). New indole-based melatonin analogue 5-fluoroindole derivatives. Retrieved from [Link]
Application Notes and Protocols for 4-Fluoro-6-methoxy-indole-3-carboxyaldehyde in Medicinal Chemistry
Introduction: The Strategic Value of a Fluorinated Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its inherent...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of a Fluorinated Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its inherent ability to mimic the structure of tryptophan allows it to interact with a wide array of biological targets. The strategic functionalization of the indole ring system is a key approach in modern drug discovery to modulate pharmacokinetic and pharmacodynamic properties.
This guide focuses on 4-Fluoro-6-methoxy-indole-3-carboxyaldehyde , a highly versatile and promising building block for the synthesis of novel therapeutic agents. The presence of a fluorine atom at the 4-position and a methoxy group at the 6-position of the indole scaffold imparts unique electronic and steric properties. Fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The electron-withdrawing nature of fluorine can also modulate the pKa of nearby functionalities, influencing target engagement. The methoxy group, a common feature in many natural products, can participate in hydrogen bonding and direct molecular interactions within biological targets.
The aldehyde functionality at the 3-position serves as a versatile chemical handle, allowing for the straightforward synthesis of a diverse library of derivatives, including Schiff bases, chalcones, and various heterocyclic systems. These derivatives have shown significant potential in a range of therapeutic areas, most notably as anticancer agents and kinase inhibitors.
This document provides a comprehensive overview of the synthesis, characterization, and application of 4-Fluoro-6-methoxy-indole-3-carboxyaldehyde in medicinal chemistry, complete with detailed experimental protocols and the scientific rationale behind them.
Physicochemical and Spectroscopic Characterization
While experimental data for 4-Fluoro-6-methoxy-indole-3-carboxyaldehyde is not extensively published, we can predict its properties based on closely related analogs.
Interpolated from 6-fluoroindole-3-carboxaldehyde (170-176 °C)[2] and 4-methoxyindole-3-carboxaldehyde (solid form)[3].
Solubility
Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; poorly soluble in water.
General solubility profile for indole derivatives.
Predicted Spectroscopic Data:
¹H NMR (400 MHz, DMSO-d₆): Chemical shifts (δ) are predicted based on indole-3-carboxaldehyde[4] and substituent effects.
δ 12.4-12.6 (s, 1H, indole N-H)
δ 9.9-10.1 (s, 1H, aldehyde C-H)
δ 8.2-8.4 (s, 1H, H-2)
δ 7.2-7.4 (d, 1H, H-7)
δ 6.8-7.0 (d, 1H, H-5)
δ 3.8-4.0 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆): Chemical shifts (δ) are predicted based on indole-3-carboxaldehyde[4] and substituent effects.
δ 185-187 (C=O, aldehyde)
δ 158-160 (d, ¹JCF, C-4)
δ 155-157 (C-6)
δ 138-140 (C-7a)
δ 135-137 (C-2)
δ 124-126 (C-3a)
δ 118-120 (C-3)
δ 110-112 (d, ²JCF, C-5)
δ 95-97 (d, ²JCF, C-7)
δ 55-57 (OCH₃)
Synthesis of 4-Fluoro-6-methoxy-indole-3-carboxyaldehyde
The Vilsmeier-Haack reaction is the most direct and efficient method for the formylation of electron-rich indoles at the C-3 position.[5][6][7][8] The reaction involves the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (typically DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃). This electrophilic reagent then attacks the electron-rich indole ring.
Figure 1: Vilsmeier-Haack Formylation Workflow.
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
This protocol is adapted from established procedures for the formylation of substituted indoles.[9]
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. Stir the mixture at 0-5 °C for 30 minutes. The formation of a yellowish-pink complex indicates the generation of the Vilsmeier reagent.
Formylation: In a separate flask, dissolve 4-Fluoro-6-methoxy-indole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with vigorous stirring.
Neutralization: Slowly add a saturated solution of NaHCO₃ to the acidic mixture until the pH is neutral to slightly basic (pH 7-8). This step should be performed cautiously as it is exothermic and involves gas evolution. The product will likely precipitate as a solid.
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Purification:
If a solid was collected, it can be further purified by recrystallization from ethanol or an ethanol/water mixture.
If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the melting point.
Derivatization of 4-Fluoro-6-methoxy-indole-3-carboxyaldehyde
The aldehyde group is a versatile functional group for the synthesis of diverse compound libraries. Below are protocols for two common and impactful derivatization reactions.
Protocol 2: Synthesis of Schiff Bases
Schiff bases, or imines, are formed by the condensation of an aldehyde with a primary amine. This reaction is a cornerstone of combinatorial chemistry and has yielded numerous biologically active molecules.[10][11][12][13]
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 4-Fluoro-6-methoxy-indole-3-carboxyaldehyde (1 equivalent) in ethanol.
Addition of Amine: Add the primary amine (1 equivalent) to the solution.
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
Reaction: Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
Purification: If necessary, the product can be recrystallized from a suitable solvent such as ethanol.
Protocol 3: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are α,β-unsaturated ketones that form the backbone of many biologically active compounds. They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an aldehyde and a ketone.[14][15][16][17]
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
Crushed ice
Dilute hydrochloric acid (HCl)
Round-bottom flask, magnetic stirrer.
Procedure:
Reactant Preparation: In a round-bottom flask, dissolve 4-Fluoro-6-methoxy-indole-3-carboxyaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
Catalyst Addition: Cool the solution in an ice bath and slowly add an aqueous solution of NaOH or KOH (2-3 equivalents) with vigorous stirring.
Reaction: Continue stirring at room temperature for 4-24 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
Work-up: Pour the reaction mixture into a beaker containing crushed ice.
Neutralization: Acidify the mixture with dilute HCl until it is neutral or slightly acidic (pH 6-7).
Isolation: Collect the precipitated chalcone by vacuum filtration, wash thoroughly with cold water, and dry.
Purification: The crude product can be purified by recrystallization from ethanol.
Biological Evaluation of Derivatives
The synthesized derivatives of 4-Fluoro-6-methoxy-indole-3-carboxyaldehyde can be screened for various biological activities. Given the known activities of related indole compounds, evaluating their potential as anticancer agents and kinase inhibitors is a logical starting point.[18][19]
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[20][21]
Materials:
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: In Vitro Kinase Inhibition Assay
This is a general protocol for a biochemical kinase assay to determine the direct inhibitory effect of the compounds on a specific kinase.[1][22][23][24]
Compound Preparation: Prepare serial dilutions of the test compounds.
Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate in the assay buffer.
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., for the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the ADP produced into a luminescent signal).
Signal Measurement: Measure the luminescence using a luminometer.
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.
Conclusion and Future Directions
4-Fluoro-6-methoxy-indole-3-carboxyaldehyde is a strategically designed building block with significant potential in medicinal chemistry. Its unique substitution pattern and versatile aldehyde functionality provide a robust platform for the synthesis of diverse compound libraries. The protocols outlined in this guide offer a solid foundation for the synthesis of this key intermediate and its derivatization into novel Schiff bases and chalcones. Furthermore, the detailed biological assay protocols enable the systematic evaluation of these new chemical entities as potential anticancer agents and kinase inhibitors.
Future research should focus on expanding the library of derivatives to include other heterocyclic systems and exploring their activity against a broader panel of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of lead compounds. The strategic application of 4-Fluoro-6-methoxy-indole-3-carboxyaldehyde is poised to contribute significantly to the discovery of next-generation therapeutics.
References
Benchchem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Retrieved from Benchchem website.[1]
The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved from The Good Scents Company website.[25]
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.[26]
Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam website.
Bio-protocol. (n.d.). Synthesis and Characterization of Schiff Base Derivatives of Indole. Retrieved from Bio-protocol website.[27]
PubChem. (n.d.). Indole-3-Carboxaldehyde. Retrieved from PubChem website.[28]
Singh, P., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114463.
Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 19(2), 317-327.[29]
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
ACS Publications. (2024). A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. Journal of Medicinal Chemistry.[22]
Benchchem. (n.d.). Application Notes and Protocols: In Vitro Evaluation of New Indole Derivatives Against Cancer Cell Lines. Retrieved from Benchchem website.[20]
PubMed. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(11-12), 1364-1370.[10]
National Institutes of Health. (2015). Antitumor Activity of Bis-Indole Derivatives. Molecules, 20(8), 14660-14677.[21]
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
Benchchem. (n.d.). Application Notes and Protocols: 4-Fluorobenzaldehyde in Claisen-Schmidt Condensation Reactions. Retrieved from Benchchem website.[14]
ResearchGate. (n.d.). Scheme 1. Synthesis of Schiff base derived from indole-3-carbaldehyde.... Retrieved from ResearchGate website.[11]
Nevolab. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Retrieved from Nevolab website.[15]
International Journal of Pharmaceutical Sciences. (n.d.). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. Retrieved from International Journal of Pharmaceutical Sciences website.[12]
MDPI. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes †. Molecules, 24(18), 3326.
PubMed. (2020). Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1841-1853.[30]
Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. (n.d.).
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia website.[8]
The Royal Society of Chemistry. (n.d.).
Organic Syntheses Procedure. (n.d.). over a period of 20 min, while maintaining the internal temperature at 5-10 °C. Retrieved from Organic Syntheses Procedure website.
Claisen-Schmidt Condens
Benchchem. (n.d.). Application of 3-chloro-9H-pyrido[2,3-b]indole in Kinase Inhibitor Screening. Retrieved from Benchchem website.[23]
ResearchGate. (2014). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Synthetic Communications, 44(15), 2127-2138.[17]
National Institutes of Health. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1401.[24]
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. Retrieved from Biological Magnetic Resonance Bank website.[4]
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27361-27383.
National Institutes of Health. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8092.[19]
ChemicalBook. (n.d.). 6-FLUOROINDOLE-3-CARBOXALDEHYDE CAS#: 2795-41-7. Retrieved from ChemicalBook website.[9]
Chem-Impex. (n.d.). 6-Fluoroindole-3-carboxaldehyde. Retrieved from Chem-Impex website.[2]
Sigma-Aldrich. (n.d.). 4-methoxyindole-3-carboxaldehyde AldrichCPR. Retrieved from Sigma-Aldrich website.[3]
Benchchem. (n.d.). Spectroscopic Characterization of 4-Hydroxyindole-3-carboxaldehyde: A Technical Guide. Retrieved from Benchchem website.[31]
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
Thermo Scientific Chemicals. (n.d.). Indole-3-carboxaldehyde, 97% 5 g. Retrieved from Thermo Scientific Chemicals website.
Application Notes and Protocols: 4-Fluoro-6-methoxy-indole-3-carboxaldehyde as a Precursor for Kinase Inhibitors
Introduction: The Strategic Importance of the Indole Scaffold in Kinase Inhibitor Design Protein kinases are a pivotal class of enzymes that regulate a vast majority of cellular processes, including growth, differentiati...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Indole Scaffold in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that regulate a vast majority of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important targets for modern drug discovery.[2] The indole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its inherent structural features allow for key interactions within the ATP-binding site of kinases, and its synthetic tractability permits extensive chemical modifications to achieve high potency and selectivity.[2]
This guide focuses on 4-fluoro-6-methoxy-indole-3-carboxaldehyde , a functionalized indole derivative with significant potential as a precursor for a new generation of kinase inhibitors. The strategic incorporation of a fluorine atom and a methoxy group onto the indole ring is not arbitrary. Fluorine, with its high electronegativity and small size, can significantly enhance metabolic stability, membrane permeability, and binding affinity through favorable interactions with the kinase active site.[3] The methoxy group can also influence the electronic properties of the indole ring and provide an additional vector for medicinal chemistry optimization.
This document provides a comprehensive overview of the synthesis, characterization, and application of 4-fluoro-6-methoxy-indole-3-carboxaldehyde in the development of kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile precursor in their research endeavors.
Synthesis and Characterization of 4-Fluoro-6-methoxy-indole-3-carboxaldehyde
The synthesis of 4-fluoro-6-methoxy-indole-3-carboxaldehyde is most efficiently achieved through a two-step process, beginning with the synthesis of the 4-fluoro-6-methoxyindole core, followed by formylation at the C3 position via the Vilsmeier-Haack reaction.
Part 1: Synthesis of 4-Fluoro-6-methoxyindole
The synthesis of the indole core can be adapted from established methods for substituted indoles. A common route involves the Fischer indole synthesis or variations thereof. For the purpose of this protocol, we will outline a general, plausible route.
Experimental Protocol: Synthesis of 4-Fluoro-6-methoxyindole
Reaction Setup: To a solution of 3-fluoro-5-methoxyaniline (1 equivalent) in a suitable solvent such as toluene, add a solution of 2-chloroacetaldehyde dimethyl acetal (1.2 equivalents) and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).
Reaction Execution: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-fluoro-6-methoxyindole.
Part 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[4][5] The reaction utilizes a Vilsmeier reagent, which is generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5]
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Fluoro-6-methoxyindole
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
Reaction with Indole: Dissolve 4-fluoro-6-methoxyindole (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.
Work-up and Isolation: Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide until the pH is basic. The product will precipitate out of the solution.
Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-fluoro-6-methoxy-indole-3-carboxaldehyde as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Characterization Data
The structural confirmation of the synthesized 4-fluoro-6-methoxy-indole-3-carboxaldehyde is achieved through standard spectroscopic techniques.
Note: The NMR chemical shifts are predicted based on known values for indole-3-carboxaldehyde and substituent effects of fluorine and methoxy groups. Actual experimental values may vary slightly.[6][7]
Application in Kinase Inhibitor Synthesis: A Case Study
The aldehyde functionality at the C3 position of 4-fluoro-6-methoxy-indole-3-carboxaldehyde is a versatile handle for the introduction of various pharmacophores commonly found in kinase inhibitors. A frequent strategy involves the condensation with hydrazines or hydrazides to form hydrazones, which can act as effective hinge-binding motifs.
Here, we present a protocol for the synthesis of a hypothetical kinase inhibitor, (E)-N'-(4-fluoro-6-methoxy-1H-indol-3-yl)methylene)benzohydrazide , as a representative example.
Experimental Protocol: Synthesis of an Indole-based Hydrazone
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-6-methoxy-indole-3-carboxaldehyde (1 equivalent) in ethanol. Add a solution of benzohydrazide (1.1 equivalents) in ethanol.
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
Reaction Execution: Reflux the reaction mixture for 4-6 hours. Monitor the formation of the product by TLC.
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazone derivative.
To assess the potential of the synthesized indole derivative as a kinase inhibitor, an in vitro kinase assay is performed. As indole-based compounds have shown activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), a tyrosine kinase, a representative protocol for a VEGFR-2 inhibition assay is provided below.[1][8]
Protocol: In Vitro VEGFR-2 Kinase Assay
Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate peptide by the VEGFR-2 enzyme. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.
Prepare serial dilutions of the test compound in DMSO.
In a 384-well plate, add the assay buffer, the substrate peptide, and the diluted test compound.
Initiate the kinase reaction by adding a mixture of VEGFR-2 enzyme and ATP.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
Data Analysis:
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control.
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).
To better illustrate the processes and concepts described, the following diagrams are provided.
Caption: Experimental workflow from precursor to potential kinase inhibitor.
Caption: Mechanism of competitive kinase inhibition.
Conclusion
4-Fluoro-6-methoxy-indole-3-carboxaldehyde represents a strategically designed and highly versatile precursor for the synthesis of novel kinase inhibitors. The presence of the fluoro and methoxy substituents offers significant advantages in tuning the physicochemical and pharmacological properties of the final compounds. The protocols and conceptual framework provided in this guide are intended to empower researchers to explore the potential of this valuable chemical entity in the ongoing quest for more effective and selective therapies for a multitude of diseases.
References
Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261. [Link]
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-774.
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. (1991). Journal of Medicinal Chemistry, 34(1), 357-365.
Cover, C. M., et al. (1998). Indole-3-carbinol Inhibits the Expression of Cyclin-dependent Kinase-6 and Induces a G1 Cell Cycle Arrest of Human Breast Cancer Cells. Journal of Biological Chemistry, 273(7), 3838–3847.
Weisel, K., et al. (2017). The RIP1 Kinase Inhibitor GSK2982772 Is a Potent and Selective Agent for the Treatment of Inflammatory Diseases. Journal of Immunology, 198(1 Supplement), 202.13.
Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (2021). Journal of Materials Chemistry A. [Link]
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical Sciences and Research.
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
Molecular Docking and In Vitro Anticancer Screening of Synthesized Arylthiazole linked 2H-indol-2-one Derivatives as VEGFR-2 Kinase Inhibitors. (2021). Letters in Drug Design & Discovery, 18(1), 85-101.
New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1972.
Design, synthesis, and biological evaluation of novel 3-aryl-4-(1H-indole-3yl)-1,5-dihydro-2H-pyrrole-2-ones as vascular endothelial growth factor receptor (VEGF-R) inhibitors. (2011). Journal of Medicinal Chemistry, 54(13), 4543-4552.
Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261. [Link]
Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2019). Molecules, 24(19), 3505.
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
Biological Magnetic Resonance Bank. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]
VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022, April 20). YouTube. [Link]
An In-depth Technical Guide on the Mechanism of Action of Indole-Based Kinase Inhibitors. (2025). BenchChem.
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
Development of a Prototype, Once-Daily, Modified-Release Formulation for the Short Half-Life RIPK1 Inhibitor GSK2982772. (2020). AAPS PharmSciTech, 21(7), 253.
Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. (2021). Bioorganic Chemistry, 114, 105123.
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Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors. (2022). Molecules, 27(19), 6619.
Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. (2005). Archiv der Pharmazie, 338(7), 310-330.
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica, 4(2), 783-790.
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2020). Beilstein Journal of Organic Chemistry, 16, 178-223.
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-223.
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Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. (2018). Molecules, 23(12), 3369.
Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (2020). Acta Pharmaceutica Sinica B, 10(8), 1453-1475.
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Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: IND-CHO-4F6OMe-OPT
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Problem Diagnosis
The Challenge:
Synthesizing 4-Fluoro-6-methoxy-indole-3-carboxyaldehyde is notoriously difficult compared to unsubstituted indoles. Users typically report yields <30% or "tarry" crude mixtures using standard Vilsmeier-Haack conditions.
The Root Cause:
The failure stems from a conflict between electronic activation and steric inhibition, specific to the 4,6-substitution pattern:
Steric "Gatekeeping" (The 4-Fluoro Effect): The fluorine atom at C4 exerts a peri-interaction, sterically shielding the C3 position. While Fluorine is small (Van der Waals radius ~1.47 Å), its proximity to the reaction center destabilizes the transition state for the bulky Vilsmeier electrophile (Chloroiminium ion).
Electronic Mismatch: The 6-Methoxy group is a strong Electron Donating Group (EDG), activating the ring. However, because the C3 position is sterically blocked, this activation energy is often diverted toward oligomerization (acid-catalyzed dimerization) or side-reactions at C2/C7, leading to the "tar" often observed.
Mechanism & Critical Failure Points
The following diagram illustrates the specific steric clash preventing the standard electrophilic attack, contrasting it with the oligomerization pathway.
Caption: Figure 1. The 4-Fluoro substituent sterically hinders the bulky Vilsmeier reagent, diverting the activated indole toward acid-catalyzed oligomerization.
Protocol A: Optimized Vilsmeier-Haack (The "Thermodynamic" Fix)
If you must use Vilsmeier-Haack (e.g., for cost reasons), you cannot use "dump and stir" methods. You must pre-form the reagent and control the temperature ramp to overcome the 4-F barrier without charring the material.
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Note
Start Material
1.0
Substrate
Must be dry (<0.5% water).
POCl₃
1.2 - 1.5
Reagent A
Freshly distilled. Yellow/orange POCl₃ will fail.
DMF
5.0 - 10.0
Solvent/Rgt B
Anhydrous. Acts as solvent.
NaOH (aq)
Excess
Quench
2N or 5N solution.
Step-by-Step Methodology
Reagent Pre-formation (Critical):
Cool anhydrous DMF (5 vol) to 0°C under Argon.
Add POCl₃ dropwise over 20 mins.
Wait: Stir at 0°C for 30 mins. You must generate the white/yellowish chloroiminium salt precipitate/suspension before adding the indole.
Controlled Addition:
Dissolve 4-Fluoro-6-methoxyindole in minimal DMF (2 vol).
Add this solution dropwise to the Vilsmeier reagent at 0°C . Do not let the temperature rise above 5°C during addition.
The "Energy Ramp":
Once added, the reaction will likely be stalled by the 4-F steric block.
Allow to warm to Room Temp (RT) for 1 hour. Check TLC.
If no reaction: Heat to 40°C (internal temp). Do not exceed 60°C; the 6-OMe group makes the ring electron-rich enough that high heat causes polymerization.
Buffered Hydrolysis (The Yield Killer):
Standard error: Pouring into ice water often precipitates the stable iminium salt, which fails to hydrolyze to the aldehyde.
Fix: Pour reaction mixture into Ice/Sodium Acetate (aq) or 2N NaOH .
Adjust pH to ~9-10. Heat the aqueous slurry to 50°C for 15 mins to force hydrolysis of the hindered iminium intermediate.
If Protocol A yields <40%, switch to C3-Lithiation . This bypasses the steric hindrance of the Vilsmeier electrophile because the Lithium atom is small and the mechanism is driven by deprotonation (pKa), not nucleophilic attack.
Prerequisite: The Indole Nitrogen (N1) must be protected (e.g., TIPS, Boc, or SEM) to prevent N-deprotonation.
Caption: Figure 2. The Lithiation route avoids the steric transition state of the Vilsmeier reaction.
Protocol B Methodology
Protection: React indole with NaH/TIPS-Cl in THF. (TIPS is preferred over Boc for stability with strong bases).
Lithiation:
Dissolve Protected Indole in anhydrous THF. Cool to -78°C .
Add t-BuLi (1.1 equiv) dropwise. (Note: n-BuLi may work, but t-BuLi is sharper for C3).
Stir 1 hour at -78°C.
Formylation:
Add anhydrous DMF (3.0 equiv) in one shot.
Allow to warm to RT slowly.
Workup: Quench with NH₄Cl. Extract. Deprotect TIPS using TBAF/THF.
Troubleshooting & FAQ
Symptom
Probable Cause
Corrective Action
Starting Material remains (TLC)
Steric block at C3 is too high for Vilsmeier.
Switch to Protocol B (Lithiation). Alternatively, increase Vilsmeier temp to 50°C, but monitor strictly for tar.
Black Tar / Polymerization
Reaction too hot or too acidic.
Dilute reaction (use 20 vol DMF). Keep temp <40°C. Ensure POCl₃ is not degraded (orange color = bad).
Product is a solid salt, not aldehyde
Incomplete hydrolysis.
The intermediate iminium salt precipitated. Re-suspend in 2N NaOH and heat to 50°C for 20 mins to force hydrolysis.
Regioisomers (C2 or C7)
4-F blocked C3, forcing reaction elsewhere.
Confirm structure via NMR.[2] If C2-formylation occurs, you must use the Lithiation route (Protocol B) which is C3-specific due to pKa.
References
Vilsmeier-Haack Mechanism & Indoles
Jones, G., & Stanforth, S. P. (2000).[3][4] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[4]
Relevance: Defines the chloroiminium intermedi
Steric Hindrance in 4-Substituted Indoles:
Somei, M., et al. (1981). The Chemistry of Indoles. Chemical and Pharmaceutical Bulletin.
Relevance: Establishes the reactivity profile of 4-fluoroindoles and the "peri-effect."
Lithiation Strategy (Alternative Route)
Sundberg, R. J., & Russell, H. F. (1973). Synthesis of 3-Substituted Indoles via 1-Benzenesulfonyl-3-lithioindole. Journal of Organic Chemistry, 38(19), 3324–3330.
Relevance: Foundational text for C3-lithiation of protected indoles to bypass electrophilic substitution issues.
General Vilsmeier Troubleshooting
Meth-Cohn, O., & Stanforth, S. P. (1991).[3] The Vilsmeier-Haack Reaction (Review). Comprehensive Organic Synthesis.
Relevance: Detailed workup procedures for stable iminium salts.
Benchmarking Indole Potency: A Technical Guide to DIM vs. I3C and Synthetic Analogs
Executive Summary: The indole scaffold remains a "privileged structure" in oncology due to its ability to modulate multiple signal transduction pathways simultaneously. However, researchers often conflate the potency of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary:
The indole scaffold remains a "privileged structure" in oncology due to its ability to modulate multiple signal transduction pathways simultaneously. However, researchers often conflate the potency of the precursor Indole-3-Carbinol (I3C) with its stable bioactive metabolite, 3,3'-Diindolylmethane (DIM) .[1] Furthermore, emerging synthetic analogs (C-DIMs) offer nanomolar potency that eclipses natural derivatives. This guide objectively compares DIM against its precursor and synthetic alternatives, providing actionable data and validated protocols for experimental benchmarking.
The Indole Hierarchy: Defining the Comparators
To accurately assess potency, we must distinguish between the three classes of indole derivatives currently dominating research:
The Precursor (I3C): Unstable in acidic media; acts primarily as a pro-drug.
The Standard (DIM): The stable, bioactive condensation product of I3C. This is the baseline "Product" for this guide.
The Synthetics (C-DIMs): Ring-substituted analogs (e.g., 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methanes) designed for target specificity (e.g., NR4A1 binding) and enhanced metabolic stability.
Comparative Potency Analysis
The following data aggregates IC50 values across hormone-dependent (MCF-7) and androgen-independent (PC-3) cancer cell lines.
Key Insight: While I3C is frequently cited in epidemiological studies, its in vitro potency is significantly lower than DIM. Synthetic halogenated analogs (e.g., 4,4'-dibromoDIM) exhibit 2-4x greater potency than DIM.
Table 1: Comparative IC50 Values (µM)
Compound Class
Representative Agent
MCF-7 (Breast) IC50
PC-3 (Prostate) IC50
Stability (Media)
Bioavailability (In Vivo)
Precursor
Indole-3-Carbinol (I3C)
> 100 µM
> 100 µM
Low (Acid labile)
Negligible (Rapid conversion)
Standard
3,3'-Diindolylmethane (DIM)
20 - 30 µM
18 - 25 µM
High
Low (Lipophilic)
Synthetic
4,4'-DibromoDIM
5 - 8 µM
7 - 9 µM
High
Moderate
Synthetic
SR13668 (Akt Inhibitor)
< 5 µM
< 5 µM
High
High (Optimized)
Data Interpretation: To achieve equivalent cell death induction as 20 µM DIM, one would require >100 µM of I3C. Conversely, synthetic analogs can achieve this endpoint at <10 µM, reducing the risk of off-target toxicity associated with high-dose treatments.
Mechanistic Divergence & Signaling Pathways[2][3]
Potency differences are not merely pharmacokinetic; they stem from distinct molecular targets.
I3C acts broadly and relies on conversion to DIM/ICZ.[2]
DIM acts as a selective Aryl Hydrocarbon Receptor (AhR) modulator and NF-κB inhibitor.
C-DIMs (Synthetics) are often engineered to target Nuclear Receptor 4A1 (NR4A1) or specifically inhibit Akt phosphorylation without activating AhR (avoiding potential dioxin-like side effects).
Diagram 1: Mechanistic Divergence of Indole Derivatives
This diagram illustrates the metabolic conversion of I3C and the distinct downstream targets of DIM versus Synthetic Analogs.
Caption: Metabolic conversion of I3C to DIM and the divergent signaling targets of DIM (AhR/Akt) versus Synthetic C-DIMs (NR4A1/Akt).
Experimental Validation Protocols
When benchmarking DIM against other indoles, solubility artifacts are the primary source of experimental error. DIM is highly lipophilic; improper solubilization leads to micro-precipitation in media, resulting in false-negative IC50 values.
Validated Workflow: MTT/SRB Viability Assay
Objective: Determine precise IC50 values while controlling for solvent toxicity.
Stock Preparation:
Dissolve DIM or Analog in 100% DMSO to create a 100 mM stock.
Critical: Vortex for 1 minute. Inspect for crystal clarity. Store at -20°C.
Seeding:
Seed cells (e.g., MCF-7) at 3,000–5,000 cells/well in 96-well plates.
Step A: Dilute 100 mM stock into intermediate DMSO concentrations (e.g., 10 mM, 1 mM).
Step B: Dilute intermediate stocks 1:1000 into warm culture media.
Result: Final DMSO concentration is fixed at 0.1% across all treatment groups.
Control: Vehicle control must contain exactly 0.1% DMSO.
Incubation: 24h to 72h (72h recommended for indoles to observe G1 arrest).
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize formazan with DMSO, read at 570 nm.
Diagram 2: High-Fidelity Screening Workflow
This workflow emphasizes the critical "Double-Dilution" step to prevent precipitation.
Caption: The "Double-Dilution" protocol ensures compound solubility, preventing false IC50 data caused by precipitation of lipophilic indoles.
Pharmacokinetics: The "Elephant in the Room"
While in vitro data often favors synthetic analogs or high-dose DIM, in vivo translation requires addressing bioavailability.
I3C Instability: In clinical settings, I3C is undetectable in plasma within 1 hour of ingestion.[5] It is entirely converted to DIM and other oligomers in the stomach acid. Therefore, treating cells with I3C in neutral pH media does not biologically mimic oral supplementation.
DIM Absorption: Unformulated crystalline DIM has poor oral bioavailability. Enhanced delivery systems (e.g., DIM complexed with Vitamin E TPGS or BR-DIM) are required to achieve the micromolar plasma levels needed for anticancer activity.
Recommendation: When publishing comparative data, explicitly state whether the study uses crystalline compound or a bio-enhanced formulation, as this dictates the translatability of the results.
References
Aggarwal, B. B., & Ichikawa, H. (2005). Molecular targets and anticancer potential of indole-3-carbinol and its derivatives. Cell Cycle, 4(9), 1201–1215. [Link]
Safe, S., et al. (2008). Diindolylmethane analogs as new class of anticancer agents. Journal of Nutrition, 138(12), 2505S-2509S. [Link]
Reed, G. A., et al. (2005). Single-dose pharmacokinetics and tolerability of absorption-enhanced 3,3'-diindolylmethane in healthy subjects. Cancer Epidemiology, Biomarkers & Prevention, 14(11), 2614–2619. [Link]
Weng, J. R., et al. (2008). Indole-3-carbinol and 3,3'-diindolylmethane as signaling inhibitors in cancer cells.[6][7][8] Current Drug Targets, 9(3), 241-249. [Link]
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]